molecular formula C11H11BrF2N2O B1415831 (6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone CAS No. 1998425-78-7

(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone

Cat. No.: B1415831
CAS No.: 1998425-78-7
M. Wt: 305.12 g/mol
InChI Key: YAPJUTMCUIUXAU-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone is an organic compound that features a brominated pyridine ring and a difluorinated piperidine moiety

Scientific Research Applications

(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Danicopan , is the complement factor D . This factor plays a crucial role in the alternative pathway of the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism .

Mode of Action

Danicopan reversibly binds to complement factor D, thereby selectively inhibiting the alternative complement pathway . It prevents the formation of complement component C3 convertase (C3bBb), the generation of downstream effectors including C3 fragment opsonization, and the amplification of the terminal pathway .

Biochemical Pathways

By inhibiting the alternative complement pathway, Danicopan blocks the formation of C3 convertase, which is a crucial enzyme in the complement system. This inhibition prevents the generation of downstream effectors, including C3 fragment opsonization, and the amplification of the terminal pathway . This action can help to control conditions where the complement system is overactive, such as in paroxysmal nocturnal hemoglobinuria (PNH) .

Pharmacokinetics

It is known that the compound is administered orally . The approved oral dosage regimen in Japan for Danicopan is 150 mg three times daily with food, in addition to a complement C5 inhibitor (e.g. ravulizumab, eculizumab) .

Result of Action

The inhibition of the alternative complement pathway by Danicopan can effectively control the symptoms of PNH, a rare hematological disorder where terminal complement activation affects red and white blood cells and platelets, leading to intravascular hemolysis and a prothrombotic state . This action reduces the risks of thrombosis and organ damage associated with PNH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone typically involves a multi-step process. One common method starts with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a nucleophilic substitution reaction with 4,4-difluoropiperidine under controlled conditions to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine atom on the pyridine ring, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    (6-Chloropyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone: Similar structure but with a chlorine atom instead of bromine.

    (6-Fluoropyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone: Similar structure but with a fluorine atom instead of bromine.

    (6-Iodopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in (6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing effects can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(6-bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O/c12-9-3-1-2-8(15-9)10(17)16-6-4-11(13,14)5-7-16/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPJUTMCUIUXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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